2,3-Dimethyl-4-(phenylmethoxy)benzaldehyde
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Overview
Description
2,3-Dimethyl-4-(phenylmethoxy)benzaldehyde is an organic compound with the molecular formula C16H16O2 and a molecular weight of 240.3 g/mol . It is also known by its IUPAC name, 4-(benzyloxy)-2,3-dimethylbenzaldehyde . This compound is characterized by its aromatic structure, which includes a benzaldehyde group substituted with two methyl groups and a phenylmethoxy group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dimethyl-4-(phenylmethoxy)benzaldehyde typically involves the reaction of 2,3-dimethylphenol with benzyl chloride in the presence of a base to form the intermediate 2,3-dimethyl-4-(phenylmethoxy)phenol. This intermediate is then oxidized to the corresponding benzaldehyde using an oxidizing agent such as pyridinium chlorochromate (PCC) or manganese dioxide (MnO2) .
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable and cost-effective methods. One such method includes the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques can also enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2,3-Dimethyl-4-(phenylmethoxy)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to the corresponding carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The phenylmethoxy group can undergo nucleophilic substitution reactions, where the benzyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Various nucleophiles such as halides, amines, and thiols
Major Products Formed
Oxidation: 2,3-Dimethyl-4-(phenylmethoxy)benzoic acid
Reduction: 2,3-Dimethyl-4-(phenylmethoxy)benzyl alcohol
Substitution: Products depend on the nucleophile used
Scientific Research Applications
2,3-Dimethyl-4-(phenylmethoxy)benzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It is used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Mechanism of Action
The mechanism of action of 2,3-Dimethyl-4-(phenylmethoxy)benzaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the modulation of their activity. The phenylmethoxy group can also interact with hydrophobic pockets in proteins, affecting their conformation and function .
Comparison with Similar Compounds
Similar Compounds
2,4-Dimethylbenzaldehyde: Similar structure but lacks the phenylmethoxy group.
3,4-Dimethylbenzaldehyde: Similar structure but lacks the phenylmethoxy group.
4-Methoxybenzaldehyde: Similar structure but lacks the dimethyl groups.
Uniqueness
2,3-Dimethyl-4-(phenylmethoxy)benzaldehyde is unique due to the presence of both the dimethyl and phenylmethoxy groups, which confer distinct chemical properties and reactivity.
Properties
IUPAC Name |
2,3-dimethyl-4-phenylmethoxybenzaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O2/c1-12-13(2)16(9-8-15(12)10-17)18-11-14-6-4-3-5-7-14/h3-10H,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBUGSLOZMMNBGI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1C)OCC2=CC=CC=C2)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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